molecular formula C13H20ClNO B14696619 1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol CAS No. 23946-21-6

1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol

Cat. No.: B14696619
CAS No.: 23946-21-6
M. Wt: 241.76 g/mol
InChI Key: IMHPUHMLCNLANZ-UHFFFAOYSA-N
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Description

1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol is an organic compound with the molecular formula C13H20ClNO It is a chlorinated alcohol with a benzyl group and an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chlorinated alcohol under controlled conditions. One common method involves the reaction of benzylamine with 3-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted alcohols or amines.

Scientific Research Applications

1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-methyl-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
  • 4-((2-Benzyl(tert-butyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

Uniqueness

1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol is unique due to its specific structural features, such as the presence of both a benzyl group and a chlorinated alcohol moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

23946-21-6

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-[benzyl(propan-2-yl)amino]-3-chloropropan-2-ol

InChI

InChI=1S/C13H20ClNO/c1-11(2)15(10-13(16)8-14)9-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3

InChI Key

IMHPUHMLCNLANZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC(CCl)O

Origin of Product

United States

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